molecular formula C23H22Cl2N2O3S B12472689 N~2~-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12472689
M. Wt: 477.4 g/mol
InChI Key: JCCLXRALCKXGNS-UHFFFAOYSA-N
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Description

N~2~-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple chlorinated aromatic rings and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, leading to the formation of the desired compound.

    Sulfonylation reactions: These reactions introduce the sulfonyl group into the molecule, which is crucial for the compound’s final structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch reactors: These are used for small to medium-scale production, where precise control over reaction conditions is required.

    Continuous flow reactors: These are employed for large-scale production, offering advantages such as improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reducing agents: Such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution reagents: Such as halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH^-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

N~2~-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

    Signal transduction: The compound may interfere with signal transduction pathways, affecting cellular communication and function.

Comparison with Similar Compounds

N~2~-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:

    3’-Chloro-2-phenylacetanilide: This compound shares a similar chlorinated aromatic structure but lacks the sulfonyl group.

    3,3-Dichloro-2-(4-chlorobenzoylamino)-acrylic acid: This compound also contains chlorinated aromatic rings but has a different functional group arrangement.

The uniqueness of N2-(3-chlorobenzyl)-N-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22Cl2N2O3S

Molecular Weight

477.4 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C23H22Cl2N2O3S/c1-16-9-11-20(12-10-16)31(29,30)27(14-18-5-3-6-19(24)13-18)15-23(28)26-22-8-4-7-21(25)17(22)2/h3-13H,14-15H2,1-2H3,(H,26,28)

InChI Key

JCCLXRALCKXGNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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